molecular formula C4H3F5 B1294288 3,3,4,4,4-Pentafluorobut-1-ene CAS No. 374-27-6

3,3,4,4,4-Pentafluorobut-1-ene

Cat. No.: B1294288
CAS No.: 374-27-6
M. Wt: 146.06 g/mol
InChI Key: IZHPSCJEIFFRLN-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobut-1-ene: is an organofluorine compound with the molecular formula C₄H₃F₅ . It is a fluorinated alkene characterized by the presence of five fluorine atoms attached to the butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with a suitable dehydrofluorinating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment. The process ensures the efficient conversion of starting materials to the desired fluorinated product while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,4-Pentafluorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3,4,4,4-Pentafluorobut-1-ene is used as a building block in the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development and imaging agents. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals .

Industry: The compound is used in the production of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance, thermal stability, and low surface energy .

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobut-1-ene involves its interaction with various molecular targets. In chemical reactions, the compound’s fluorine atoms can influence the reactivity and selectivity of the reaction pathways. The presence of multiple fluorine atoms can also affect the compound’s electronic properties, making it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

    1,1,1,4,4,4-Hexafluorobut-2-ene: Another fluorinated butene with six fluorine atoms.

    3,3,4,4,4-Tetrafluorobut-1-ene: A similar compound with four fluorine atoms.

Uniqueness: 3,3,4,4,4-Pentafluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHPSCJEIFFRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190837
Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Molecular Weight

146.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas; [Matrix Scientific MSDS]
Record name 3,3,4,4,4-Pentafluorobut-1-ene
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CAS No.

374-27-6
Record name 3,3,4,4,4-Pentafluoro-1-butene
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Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Record name 3,3,4,4,4-Pentafluorobut-1-ene
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Record name 3,3,4,4,4-pentafluorobut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying hydrosilylation reactions with fluorinated alkenes like 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene?

A1: Hydrosilylation reactions are crucial for forming silicon-carbon bonds, which are essential in various applications, including the synthesis of polymers, materials, and bioactive compounds. Using fluorinated alkenes as substrates in these reactions is particularly interesting due to the unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity. []

Q2: What were the key findings of the research paper regarding the hydrosilylation of the investigated fluorinated alkenes?

A2: While the paper does not provide specific results or conclusions, it likely explores the reaction conditions, catalysts, and regioselectivity of hydrosilylation involving 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene. This information is valuable for understanding the reactivity of these compounds and potentially optimizing their use in various applications. []

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